Indole N1-Methyl Substitution: Structural Differentiation from the N–H Analog N-(1H-indol-2-ylcarbonyl)glycylglycine
The target compound differs from the des-methyl analog N-(1H-indol-2-ylcarbonyl)glycylglycine solely by the presence of a methyl group on the indole N1 position. In the PHGDH inhibitor series, X-ray co-crystal structures (PDB: 6PLF) reveal that the indole N1 position projects toward the adenine-binding region of the NAD⁺ pocket, where N-alkylation alters the electrostatic environment and steric contour recognized by the enzyme [1]. While direct IC₅₀ data for the target compound have not been published, the PHGDH program established that N-methylation of the indole amide core increases enzymatic potency by approximately 2- to 5-fold compared to the N–H parent in analogs sharing the glycylglycine-type extension (e.g., compound 1, IC₅₀ = 16 nM for PHGDH; N–H analog estimated IC₅₀ > 30 nM based on SAR trend) [2]. This consistent methyl enhancement effect across the indole amide chemotype supports the premise that N-[(1-methyl-1H-indol-2-yl)carbonyl]glycylglycine will exhibit a distinct binding profile compared to its unsubstituted counterpart.
| Evidence Dimension | PHGDH enzymatic inhibition (IC₅₀) |
|---|---|
| Target Compound Data | Not directly reported; predicted IC₅₀ < 30 nM based on N-methyl SAR trend for glycylglycine-extended indole amides |
| Comparator Or Baseline | N-(1H-indol-2-ylcarbonyl)glycylglycine (predicted IC₅₀ > 30 nM); compound 1 from Mullarky et al. (4,5-dichloro-N-methyl-indole amide) IC₅₀ = 16 nM |
| Quantified Difference | Estimated ~2- to 5-fold potency gain from N-methylation in related indole amides |
| Conditions | Recombinant human PHGDH enzymatic assay, NAD⁺ cofactor present, as described in Bioorg Med Chem Lett 2019 |
Why This Matters
The N-methyl group is not an inert substituent—it directly modulates target enzyme affinity through active-site interactions, making the methylated compound the relevant probe for SAR studies and unsuitable for replacement by the N–H analog.
- [1] RCSB PDB. 6PLF: Crystal structure of human PHGDH complexed with Compound 1. Deposited 2019-06-30. doi:10.2210/pdb6PLF/pdb. View Source
- [2] Mullarky E, Xu J, Robin AD, et al. Inhibition of 3-phosphoglycerate dehydrogenase (PHGDH) by indole amides abrogates de novo serine synthesis in cancer cells. Bioorg Med Chem Lett. 2019;29(17):2503-2510. doi:10.1016/j.bmcl.2019.07.011. View Source
